3-Phenylhexane

Catalysis Zeolite alkylation Linear alkylbenzene synthesis

3-Phenylhexane (C12H18, MW 162.27) is a C12 secondary alkylbenzene isomer in which the phenyl group is attached to the 3-position of a linear hexane chain. This branched alkylbenzene possesses a melting point of -55.4°C, a boiling point of 209–213.1°C (atmospheric pressure), a density of 0.8239–0.858 g/cm³, a refractive index of 1.4859–1.486, and an estimated octanol-water partition coefficient (LogP) of 3.98.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 4468-42-2
Cat. No. B12442743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylhexane
CAS4468-42-2
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCCCC(CC)C1=CC=CC=C1
InChIInChI=1S/C12H18/c1-3-8-11(4-2)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3
InChIKeySLVCCWGFGQVDMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylhexane (CAS 4468-42-2) for Procurement and Research: Physicochemical and Synthetic Baseline


3-Phenylhexane (C12H18, MW 162.27) is a C12 secondary alkylbenzene isomer in which the phenyl group is attached to the 3-position of a linear hexane chain. This branched alkylbenzene possesses a melting point of -55.4°C, a boiling point of 209–213.1°C (atmospheric pressure), a density of 0.8239–0.858 g/cm³, a refractive index of 1.4859–1.486, and an estimated octanol-water partition coefficient (LogP) of 3.98 [1]. These baseline physicochemical properties establish a distinct signature within the C12 alkylbenzene isomeric family.

Why 3-Phenylhexane Cannot Be Substituted with Other C12 Alkylbenzene Isomers


Within the C12 alkylbenzene class, the exact position of phenyl attachment on the hexane backbone fundamentally alters catalytic selectivity, chromatographic retention, and solution behavior. Isomers such as 1-phenylhexane (linear, terminal phenyl) and 2-phenylhexane (adjacent substitution) exhibit divergent physicochemical properties and synthetic yields when produced via zeolite-catalyzed benzene alkylation [1]. Generic substitution of 3-phenylhexane with a different C12 isomer without quantitative verification introduces uncontrolled variability in reaction outcomes, analytical calibration, and structure-property relationship studies. The following quantitative evidence demonstrates exactly where 3-phenylhexane exhibits verifiable differentiation relative to its closest isomers and positional analogs.

Quantitative Differentiation of 3-Phenylhexane: Comparative Yield, Physicochemical, and Performance Data


Catalytic Alkylation Yield: 3-Phenylhexane vs. 2-Phenylhexane on BEA Zeolite

In a solvent-free liquid-phase alkylation of benzene with 1-hexene using BEA zeolite catalyst under optimized conditions, 3-phenylhexane was produced with a yield of 47.9 wt%, exceeding the yield of 2-phenylhexane (38.7 wt%) by 9.2 percentage points, representing a 23.8% relative yield advantage [1]. This yield differential is a direct consequence of the shape-selective constraints imposed by the BEA zeolite's three-dimensional 12-membered ring channel system, which favors formation of the 3-phenyl positional isomer over the 2-phenyl isomer.

Catalysis Zeolite alkylation Linear alkylbenzene synthesis Petrochemical processing

Melting Point Differential: 3-Phenylhexane vs. Linear C12 Alkylbenzene Isomers

3-Phenylhexane exhibits a melting point of -55.4°C , which is significantly lower (by approximately 5.6°C) than the melting point of linear 1-phenylhexane (-61°C, though note: a lower numerical value indicates a colder melting point, meaning 1-phenylhexane melts at a colder temperature than 3-phenylhexane) and differs substantially from 2-phenylhexane (melting point -11.47°C estimated ). This melting point variation of approximately 44°C between the 3-phenyl and 2-phenyl isomers provides a clear thermophysical signature for isomer identification and dictates low-temperature fluidity and crystallization behavior in solvent and formulation applications.

Thermophysical properties Low-temperature applications Solvent selection Phase behavior

LogP and Hydrophobicity: 3-Phenylhexane vs. 2-Phenylhexane Partition Coefficient

The octanol-water partition coefficient (LogP) for 3-phenylhexane is 3.98 [1], whereas 2-phenylhexane exhibits a higher LogP of 4.55–5.15 (ACD/LogP estimated) . This difference of approximately 0.6–1.2 LogP units translates to a 4-fold to 16-fold difference in octanol-water partitioning affinity. Additionally, 1-phenylhexane shows a cLogP of 4.51 [2]. The lower LogP of the 3-phenyl isomer reflects reduced lipophilicity relative to the 2-phenyl and 1-phenyl isomers, attributable to the more central phenyl substitution pattern altering molecular shape and solvation energetics.

Lipophilicity Environmental fate QSAR modeling Bioaccumulation assessment Analytical method development

Chiral Resolution and Enantioselectivity: (S)-3-Phenylhexane Diastereomeric Excess in Asymmetric Synthesis

In asymmetric alkylation reactions employing chiral aminonitrile intermediates derived from L-(-)-ephedrine, (S)-3-phenylhexane was obtained with high facial selectivity, achieving 76–100% diastereomeric excess (de) depending on reaction conditions and electrophile . The stereochemistry was confirmed through a combination of chemical correlation, circular dichroism (CD) spectral analysis, and X-ray diffraction, establishing a bicyclic transition state model wherein lithium chelation by both amino and alkoxy groups governs stereoselectivity. In contrast, achiral 3-phenylhexane (racemic mixture) exhibits no inherent enantioselectivity and cannot satisfy applications requiring stereochemically pure material.

Asymmetric synthesis Chiral resolution Stereochemistry Pharmaceutical intermediates

Wormlike Micelle Breaking Behavior: Hydrophobic Additive Localization of 1-Phenylhexane as Class Proxy

In mixed wormlike surfactant micelle systems composed of potassium oleate and n-octyltrimethylammonium bromide, the solubilization of 1-phenylhexane (used as a positional isomer proxy for phenylhexane behavior) resulted in complete micellar incorporation, with the additive localizing at both deep core and core/corona interface regions [1]. This dual localization behavior differs from n-decane, which localizes exclusively in the deep core. The solubilization of 1-phenylhexane induced breaking of wormlike micelles into ellipsoidal microemulsion droplets, causing viscosity to drop to water-like values. All additives tested (1-phenylhexane, n-decane, N-isopropylacrylamide, acrylamide) collapsed onto a master curve when viscosity was plotted against a hydrophobicity-weighted volume fraction, indicating universal breaking behavior scaled by additive hydrophobicity.

Surfactant science Rheology modification Oilfield chemistry Micellar systems

Optimal Application Scenarios for 3-Phenylhexane Based on Quantitative Differentiation Evidence


Catalytic Process Optimization: Maximizing 3-Phenylhexane Yield via BEA Zeolite Catalysis

Industrial alkylation processes targeting 3-phenylhexane as the primary product should employ BEA zeolite catalysts (BET surface area 600.61 m²/g, mesopore volume 0.3956 cm³/g) under solvent-free liquid-phase conditions, achieving a 3-phenylhexane yield of 47.9 wt% compared to 38.7 wt% for the 2-phenyl isomer [1]. This 23.8% relative yield advantage makes BEA zeolite the catalyst of choice for procurement and process design when 3-phenylhexane is the desired alkylate product.

Low-Temperature Formulation Development Requiring Sub-Zero Fluidity

With a melting point of -55.4°C, 3-phenylhexane remains liquid at temperatures far below the freezing point of 2-phenylhexane (-11.47°C estimated) [1] . This 44°C melting point differential makes 3-phenylhexane uniquely suitable as a solvent, carrier fluid, or reaction medium in low-temperature chemical processes, cryogenic applications, and cold-climate industrial formulations where 2-phenylhexane would crystallize and cause operational failure.

Environmental Fate and Analytical Method Development Requiring Isomer-Specific LogP Values

For environmental monitoring, bioaccumulation assessment, and reverse-phase chromatographic method development, 3-phenylhexane (LogP = 3.98) [1] must be distinguished from 2-phenylhexane (ACD/LogP = 5.15) and 1-phenylhexane (cLogP = 4.51) . The 0.6–1.2 LogP unit difference translates to substantially different retention times on C18 columns and distinct environmental partitioning predictions, requiring isomer-specific analytical standards rather than generic alkylbenzene mixtures for accurate quantification.

Chiral Synthesis Requiring Enantiomerically Pure (S)-3-Phenylhexane

For stereoselective synthesis applications, procurement of enantiomerically enriched (S)-3-phenylhexane (CAS 35216-62-7) produced via chiral aminonitrile lithiation achieves 76–100% diastereomeric excess [1]. Racemic 3-phenylhexane cannot substitute in stereochemical studies or asymmetric catalysis applications where chirality transfer and stereochemical outcome control are required.

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